N-[3-Methoxy-4-(2-oxopyrrolidin-1-YL)phenyl]-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-[3-Methoxy-4-(2-oxopyrrolidin-1-YL)phenyl]-2-oxoimidazolidine-1-carboxamide is a complex organic compound characterized by the presence of a pyrrolidine ring and an imidazolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methoxy-4-(2-oxopyrrolidin-1-YL)phenyl]-2-oxoimidazolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates which are subsequently reduced.
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by reacting appropriate amines with carbonyl compounds under controlled conditions.
Coupling of the Rings: The final step involves coupling the pyrrolidine and imidazolidine rings through amide bond formation, typically using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-Methoxy-4-(2-oxopyrrolidin-1-YL)phenyl]-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) followed by the addition of alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-[3-Methoxy-4-(2-oxopyrrolidin-1-YL)phenyl]-2-oxoimidazolidine-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-Methoxy-4-(2-oxopyrrolidin-1-YL)phenyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structural analog with similar biological activities.
Imidazolidine-2,4-dione: Another analog with potential therapeutic applications.
Uniqueness
N-[3-Methoxy-4-(2-oxopyrrolidin-1-YL)phenyl]-2-oxoimidazolidine-1-carboxamide is unique due to its dual ring structure, which enhances its ability to interact with multiple biological targets and exhibit diverse biological activities .
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-23-12-9-10(17-15(22)19-8-6-16-14(19)21)4-5-11(12)18-7-2-3-13(18)20/h4-5,9H,2-3,6-8H2,1H3,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXSFVLBZMRVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)N2CCNC2=O)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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